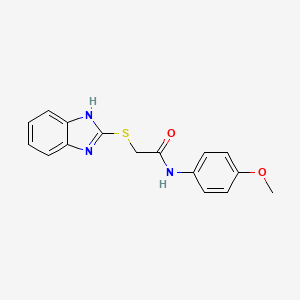

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-

Descripción general

Descripción

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- typically involves multiple stepsThe methoxyphenyl group is then attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole core and the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Pain Management

Recent studies have indicated that derivatives of benzimidazole, including acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-, may have a role in managing pain associated with opioid use. A study demonstrated that such compounds can attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice models. This suggests their potential as adjunct therapies to mitigate adverse effects of opioids while maintaining analgesic efficacy .

Neuroprotective Effects

The neuroinflammatory response is a critical area of research, particularly concerning chronic pain conditions. Benzimidazole derivatives have been studied for their ability to modulate inflammatory mediators such as TNF-α. The compound has been shown to reduce TNF-α expression in spinal cord tissues during morphine administration, indicating its potential use in treating neuroinflammatory conditions linked with chronic pain .

Case Studies

Mecanismo De Acción

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core is known to interact with nucleic acids and proteins, affecting cellular processes and pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylthio)benzimidazole

- 2-(Piperidin-4-yl)-1H-benzimidazole

- 5-Methoxy-1H-benzimidazol-2(3H)-one

Uniqueness

Compared to similar compounds, Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- stands out due to its unique combination of functional groups. The presence of the acetamide and methoxyphenyl groups enhances its biological activity and makes it a versatile compound for various applications .

Actividad Biológica

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological effects, focusing on its neuroprotective properties, anti-inflammatory effects, and antimicrobial activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C14H14N4O2S2

- Molecular Weight: 334.41 g/mol

- CAS Number: 1164495-46-8

This compound features a benzimidazole moiety, which is known for its diverse biological activities.

Neuroprotective Effects

Research has indicated that benzimidazole derivatives, including acetamide compounds, exhibit significant neuroprotective properties. A study evaluated the effects of synthesized benzimidazole-containing acetamide derivatives on ethanol-induced neurodegeneration in a rat model. The findings revealed that these derivatives could ameliorate oxidative stress and neuroinflammation associated with neurodegenerative disorders.

Key Findings:

- Reduction of Oxidative Stress: The compounds significantly improved the activity of antioxidant enzymes.

- Decreased Neuroinflammation: Treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and COX-2.

- Cognitive Improvement: Behavioral assessments indicated improved memory function in treated rats compared to controls .

Anti-inflammatory Activity

The anti-inflammatory potential of acetamide derivatives has been highlighted in various studies. For instance, a specific derivative was shown to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice. This effect was associated with a reduction in TNF-α expression in the spinal cord, suggesting that these compounds may be beneficial in managing neuroinflammatory conditions related to opioid use .

Summary of Anti-inflammatory Effects:

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. A synthesis study reported on the antimicrobial activity of various benzimidazole-based acetamide derivatives against different microbial strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, making them potential candidates for further development as antimicrobial agents .

Antimicrobial Activity Overview:

| Compound | Microbial Strain | Activity |

|---|---|---|

| B1 | Staphylococcus aureus | Inhibitory effect observed |

| B8 | Escherichia coli | Moderate activity noted |

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of acetamide derivatives:

- Neuroprotection Against Ethanol-Induced Damage : In vivo experiments demonstrated that treatment with specific benzimidazole derivatives significantly reduced ethanol-induced neuronal damage by modulating oxidative stress pathways .

- Management of Opioid-Induced Pain : Another study highlighted the role of benzimidazole derivatives in mitigating the adverse effects associated with chronic opioid use by reducing inflammation markers in the spinal cord .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-15(20)10-22-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPNMLFBMVRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184133 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30065-36-2 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.